molecular formula C13H12Cl2N2OS B2752428 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide CAS No. 850020-85-8

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2752428
CAS No.: 850020-85-8
M. Wt: 315.21
InChI Key: XXPGTQHXTLNMRV-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 2-chlorobenzylamine with 2-chlorothiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to facilitate large-scale production while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, often in the presence of a catalyst like sodium tungstate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed, usually in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary or secondary amines and alcohols.

Scientific Research Applications

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of the target cells. The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorobenzyl)-5-nitrobenzamide
  • 5-chloro-N-(2-chlorobenzyl)-2-nitrobenzamide
  • 2-chloro-N-(2-chlorobenzyl)-1,3-thiazol-4-yl]propanamide

Uniqueness

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide is unique due to its specific structural features, such as the presence of both a thiazole ring and a propanamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Additionally, its ability to undergo a wide range of chemical reactions further enhances its versatility as a synthetic intermediate.

Properties

IUPAC Name

2-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c1-8(14)12(18)17-13-16-7-10(19-13)6-9-4-2-3-5-11(9)15/h2-5,7-8H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPGTQHXTLNMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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